1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ol

Description

Significance of Tetrazole-Containing Organic Compounds in Contemporary Chemical Research

Tetrazole derivatives are a prominent class of five-membered heterocyclic compounds containing four nitrogen atoms. Although not found in nature, their synthetic analogues have garnered immense interest in medicinal chemistry and materials science. acs.org A key feature of the 5-substituted-1H-tetrazole moiety is its ability to act as a bioisostere of the carboxylic acid group. acs.orgnumberanalytics.com This substitution can lead to improved metabolic stability, enhanced lipophilicity, and better oral absorption of drug candidates. researchgate.netbeilstein-journals.org Consequently, the tetrazole ring is a component of numerous FDA-approved drugs, including the antihypertensive medication Losartan. acs.org Beyond their use as carboxylic acid mimics, tetrazoles are also recognized as cis-amide bond surrogates, which is valuable in the design of peptidomimetics. acs.org Their applications extend to materials science, where they are investigated as components of explosives, rocket propellants, and gas-generating agents due to their high nitrogen content and energetic properties. nih.gov The coordination chemistry of tetrazoles is also rich, as the nitrogen atoms can chelate metal ions, leading to the formation of metal-organic frameworks (MOFs). acs.org

Overview of Propanol-Derived Scaffolds in Organic Synthesis

The propan-2-ol moiety, also known as isopropanol, is a simple secondary alcohol. Its structural motif is a common feature in a vast array of organic molecules and serves as a versatile building block in organic synthesis. The hydroxyl group of the propanol (B110389) scaffold can participate in a wide range of chemical transformations, including oxidation to a ketone, esterification, and etherification. The presence of a chiral center in 2-substituted propanol derivatives introduces the possibility of stereoisomerism, which is of critical importance in pharmaceutical applications where enantiomers can exhibit vastly different biological activities. The propanol side chain in 1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ol introduces a hydroxyl group and a chiral center, which can influence the compound's polarity, solubility, and potential for hydrogen bonding interactions with biological targets.

Structural Elucidation and Nomenclatural Specificity of this compound

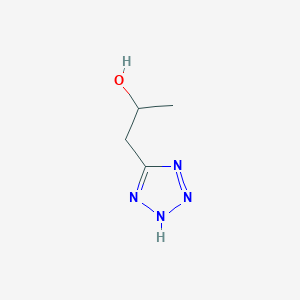

The compound this compound consists of a 1H-tetrazole ring substituted at the 5-position with a propan-2-ol group. The nomenclature specifies the attachment of the propanol group at the carbon atom of the tetrazole ring. The "1H" designation indicates that one of the nitrogen atoms in the tetrazole ring bears a hydrogen atom. Tautomerism is a known feature of 5-substituted tetrazoles, with the proton potentially residing on different nitrogen atoms of the ring, though the 1H-tautomer is often predominant.

The structural elucidation of this specific compound is not widely reported in the literature, but its features can be predicted based on the analysis of similar structures. Spectroscopic techniques are essential for confirming the structure.

NMR Spectroscopy: In ¹H NMR, one would expect to see a signal for the N-H proton of the tetrazole ring (often a broad singlet), along with signals for the methine proton adjacent to the hydroxyl group, the methylene (B1212753) protons, and the methyl protons of the propanol side chain. acgpubs.orgnih.gov The C-H proton of the tetrazole ring, if present (in this case, it is substituted), typically appears at a downfield chemical shift. nih.gov In ¹³C NMR, the carbon atom of the tetrazole ring would have a characteristic chemical shift, in addition to the three distinct carbon signals from the propanol side chain. acgpubs.orgrsc.org

IR Spectroscopy: The infrared spectrum would be expected to show a broad absorption band for the O-H stretch of the alcohol, N-H stretching vibrations, and characteristic absorptions for the C=N and N=N bonds within the tetrazole ring. acgpubs.org

Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the molecular formula of the compound.

X-ray Crystallography: For an unambiguous determination of the three-dimensional structure, including the conformation of the propanol side chain and the intermolecular interactions in the solid state, single-crystal X-ray diffraction would be the definitive technique. acs.orgnih.gov

Interactive Data Table: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₄H₈N₄O | Based on Structure |

| Molecular Weight | 128.13 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | General property of similar tetrazoles nih.govrsc.org |

| Solubility | Expected to have some solubility in polar organic solvents and potentially water due to the hydroxyl and tetrazole N-H groups. | Inferred from functional groups |

| pKa | The tetrazole N-H is acidic, with a pKa likely in the range of 4-6, similar to a carboxylic acid. numberanalytics.com | Analogy to 5-substituted tetrazoles numberanalytics.com |

Interactive Data Table: Predicted Spectroscopic Data

| Technique | Predicted Key Signals | Basis |

| ¹H NMR | - Broad singlet for tetrazole N-H (~16-17 ppm, can vary) - Multiplet for CH-OH (~4.0 ppm) - Multiplets for CH₂ (~2.9 ppm) - Doublet for CH₃ (~1.2 ppm) | Based on typical values for tetrazole and propanol moieties acgpubs.orgnih.govrsc.org |

| ¹³C NMR | - Tetrazole C5 signal (~155-165 ppm) - CH-OH signal (~65-70 ppm) - CH₂ signal (~35-40 ppm) - CH₃ signal (~20-25 ppm) | Based on typical values for related structures acgpubs.orgrsc.org |

| IR (cm⁻¹) | - ~3400 (O-H stretch, broad) - ~3100 (N-H stretch) - ~2900 (C-H stretch) - ~1500 (N=N stretch) - ~1385 (C=N stretch) - ~1000-1250 (Tetrazole ring vibrations) | Characteristic group frequencies for tetrazoles and alcohols acgpubs.org |

Research Gaps and Objectives for this compound Investigations

Despite the clear significance of both tetrazole and propanol scaffolds, a detailed investigation of this compound is conspicuously absent from the scientific literature. This presents several research gaps and opportunities for future investigation:

Synthesis and Characterization: There is a need for the development and optimization of a reliable synthetic route to produce this compound in good yield and purity. A common approach would likely involve the [3+2] cycloaddition of an azide (B81097) source with the corresponding nitrile, 3-hydroxybutanenitrile. organic-chemistry.org Following synthesis, a complete spectroscopic and crystallographic characterization is necessary to confirm its structure and properties definitively.

Biological Evaluation: Given the prevalence of tetrazole derivatives in medicine, a primary objective would be to screen this compound for various biological activities. Its structural similarity to other bioactive molecules suggests potential applications as an antimicrobial, antihypertensive, or anticancer agent.

Chemical Reactivity: A thorough investigation of the chemical reactivity of the hydroxyl and tetrazole functional groups would be valuable. This could involve exploring derivatization of the alcohol or N-alkylation/acylation of the tetrazole ring to generate a library of related compounds for structure-activity relationship (SAR) studies.

Stereochemistry: The propan-2-ol moiety contains a chiral center. The synthesis of enantiomerically pure (R)- and (S)-1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ol and the evaluation of their distinct biological activities would be a significant advancement.

Structure

3D Structure

Properties

IUPAC Name |

1-(2H-tetrazol-5-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O/c1-3(9)2-4-5-7-8-6-4/h3,9H,2H2,1H3,(H,5,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOBPTVHRXOQGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NNN=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2229437-85-6 | |

| Record name | 1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Derivatization and Functionalization of 1 1h 1,2,3,4 Tetrazol 5 Yl Propan 2 Ol

Transformations of the Hydroxyl Group

The secondary alcohol functionality in 1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ol is a versatile handle for a variety of chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into ester and ether derivatives. Esterification is typically achieved by reacting the alcohol with carboxylic acids, acyl chlorides, or acid anhydrides. For instance, reaction with a carboxylic acid like benzoic acid in the presence of an acid catalyst would yield the corresponding benzoate ester. youtube.com This transformation is a condensation reaction that produces water as a byproduct. youtube.com

Etherification can be accomplished through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, like sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Esterification | Carboxylic Acid (e.g., Benzoic Acid), Acid Catalyst | Benzoate Ester |

| Esterification | Acyl Chloride (e.g., Acetyl Chloride), Base | Acetate Ester |

Oxidation and Reduction Chemistry at the Propan-2-ol Moiety

The secondary alcohol of the propan-2-ol moiety can be oxidized to the corresponding ketone, 1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-one. A common and effective reagent for this transformation in complex molecules is the Dess-Martin periodinane. nih.gov Research on similar structures has demonstrated the successful oxidation of a secondary alcohol to a ketone group on a tetrazolyl derivative without affecting the tetrazole ring. nih.gov

Conversely, the resulting ketone can be reduced back to the secondary alcohol. This reduction can be achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄).

Table 2: Oxidation Reaction of a Tetrazole-Substituted Secondary Alcohol

| Substrate | Reagent | Product | Reference |

|---|

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group is inherently a poor leaving group (OH⁻). Therefore, direct nucleophilic substitution is not feasible. The reaction requires a two-step process: activation of the hydroxyl group to convert it into a good leaving group, followed by displacement by a nucleophile. libretexts.org

Activation can be achieved by reaction with:

Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding alkyl chloride or bromide. These reactions typically proceed via an Sₙ2 mechanism for primary and secondary alcohols. libretexts.org

p-Toluenesulfonyl chloride (tosyl chloride, TsCl) in the presence of a base like pyridine. This forms a tosylate ester (ROTs). The tosylate anion is an excellent leaving group, readily displaced by nucleophiles. libretexts.org

Once activated, the modified group can be displaced by a wide range of nucleophiles (e.g., CN⁻, N₃⁻, I⁻) in an Sₙ2 reaction, which results in an inversion of stereochemistry if the carbon atom is a chiral center. libretexts.orgnih.gov

Reactivity and Functionalization of the Tetrazole Ring System

The 1H-tetrazole ring possesses four nitrogen atoms and an acidic proton, making it susceptible to reactions such as N-alkylation and N-acylation. The C5 position is already substituted, which influences further functionalization strategies.

N-Alkylation and N-Acylation Reactions of the Tetrazole Nitrogen Atoms

The acidic proton on the tetrazole ring can be removed by a base, creating a tetrazolate anion. This anion is an ambident nucleophile and can be alkylated at either the N1 or N2 position, leading to the formation of two regioisomers. mdpi.com The ratio of these isomers is influenced by the choice of alkylating agent, base, and solvent conditions. mdpi.combeilstein-journals.org For example, the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of K₂CO₃ yielded a mixture of the 1,5-disubstituted and 2,5-disubstituted products. mdpi.com Microwave-assisted alkylation of lithium tetrazolate has also been reported as a method to synthesize N1-substituted tetrazoles. nih.gov

N-acylation follows a similar principle, where the tetrazolate anion reacts with an acylating agent like an acyl chloride. researchgate.net N-acyl tetrazoles are stable, crystalline compounds that can be used as effective acylating agents themselves. google.com

Table 3: Regioselectivity in N-Alkylation of a Substituted Tetrazole

| Substrate | Alkylating Agent | Base | Product Ratio (N2:N1) | Reference |

|---|

C5-Functionalization and Aromatic Substitution Reactions on the Tetrazole

The target compound, this compound, is already functionalized at the C5 position. Direct substitution at this carbon to introduce a different group would require cleavage of the C-C bond, which is not a typical synthetic route. The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved by the [3+2] cycloaddition of an organic nitrile with an azide (B81097), which constructs the ring with the desired C5 substituent already in place. organic-chemistry.org

The tetrazole ring is highly electron-deficient, making it resistant to electrophilic aromatic substitution. Nucleophilic aromatic substitution (SₙAr) is more plausible but requires the presence of a good leaving group on the ring, which is absent in this case. acs.org The nature of the substituent at the C5 position significantly influences the electronic properties and aromaticity of the tetrazole ring. researchgate.net Electron-withdrawing groups tend to increase the aromaticity, while electron-donating groups can weaken it. researchgate.net Therefore, further functionalization of the molecule would primarily occur via reactions at the hydroxyl group (as described in section 3.1) or the ring nitrogen atoms (section 3.2.1).

Metalation and Cross-Coupling Reactions of 1H-Tetrazoles

The functionalization of the tetrazole ring at its fifth carbon position is a key strategy for modifying the properties of tetrazole-containing compounds. This is often achieved through metalation, which involves the deprotonation of a C-H or N-H bond by a strong base to form an organometallic intermediate. This intermediate can then be reacted with various electrophiles or engaged in cross-coupling reactions to introduce new substituents.

A significant challenge in the metalation of tetrazoles is the instability of the resulting organometallic intermediates. Lithiated tetrazoles, for instance, are prone to a retro [2+3] cycloaddition reaction, which leads to the formation of a cyanamide byproduct and the decomposition of the desired intermediate, even at very low temperatures such as -78 °C. nih.gov To overcome this instability, researchers have explored the use of organomagnesium reagents, which form more stable intermediates.

A notable advancement in this area is the use of "turbo Grignard reagents," such as iPrMgCl·LiCl, for the C-H deprotonation of N-protected tetrazoles. nih.govacs.orgorganic-chemistry.org The use of a protecting group on one of the tetrazole nitrogen atoms, for example, a p-methoxybenzyl (PMB) group, enhances the stability of the metalated intermediate. This allows the deprotonation to proceed efficiently and provides an organomagnesium species that is stable enough to react with a variety of electrophiles.

The general process for the metalation and subsequent functionalization of an N-protected tetrazole is outlined below:

Protection: The 1H-tetrazole is first protected at one of the nitrogen atoms. The choice of protecting group is crucial and should be stable to the subsequent reaction conditions and readily cleavable.

Metalation: The N-protected tetrazole is then treated with a strong base, such as a turbo Grignard reagent, to effect deprotonation at the C5 position of the tetrazole ring, forming a stable organomagnesium intermediate.

Reaction with Electrophiles: This organomagnesium intermediate can then be quenched with a range of electrophiles to introduce various functional groups at the C5 position.

| Electrophile | Product Type |

| Aldehydes | Secondary Alcohols |

| Ketones | Tertiary Alcohols |

| Weinreb Amides | Ketones |

| Iodine | Iodo-tetrazoles |

This table illustrates the types of products that can be obtained from the reaction of the metalated tetrazole intermediate with different electrophiles.

While direct C-H metalation is a powerful tool, another approach involves halogen-metal exchange. In this method, a 5-halo-tetrazole is treated with an organolithium or Grignard reagent to generate the corresponding metalated tetrazole. These intermediates can then participate in cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, to form C-C bonds with various aryl, heteroaryl, or alkyl partners.

The application of these metalation and cross-coupling strategies to this compound would first require the protection of both the acidic N-H proton of the tetrazole ring and the hydroxyl group of the propanol (B110389) side chain to prevent unwanted side reactions. Following the introduction of a new substituent at the C5 position, deprotection would yield the functionalized derivative.

Synthesis of Complex Molecular Architectures Incorporating the this compound Scaffold

The this compound scaffold can serve as a fundamental building block for the construction of more complex molecular architectures. By linking multiple tetrazole units or by combining the tetrazole moiety with other heterocyclic systems, novel compounds with potentially enhanced properties can be synthesized.

Formation of Poly-Tetrazole Systems

Poly-tetrazole systems, which contain two or more tetrazole rings within the same molecule, are of interest due to their high nitrogen content and potential as energetic materials or as multidentate ligands in coordination chemistry. The synthesis of such systems often involves the use of precursors containing multiple nitrile groups or the coupling of pre-formed tetrazole units.

One common strategy for the synthesis of bis-tetrazole compounds is the [2+3] cycloaddition of an azide source, such as sodium azide, to a dinitrile. For example, the reaction of succinonitrile with sodium azide can yield 1,2-di(1H-tetrazol-5-yl)ethane. nih.gov Similarly, other dinitriles can be used to create bis-tetrazoles with varying linker lengths and flexibilities between the two heterocyclic rings.

| Dinitrile Precursor | Bis-Tetrazole Product |

| Succinonitrile | 1,2-di(1H-tetrazol-5-yl)ethane |

| Adiponitrile | 1,4-di(1H-tetrazol-5-yl)butane |

| Fumaronitrile | (E)-1,2-di(1H-tetrazol-5-yl)ethene |

This table provides examples of bis-tetrazole compounds synthesized from their corresponding dinitrile precursors.

Another approach involves the coupling of two tetrazole-containing molecules. This can be achieved through various organic reactions, depending on the functional groups present on the tetrazole precursors. For instance, a tetrazole with a nucleophilic group can be reacted with a tetrazole bearing an electrophilic group to form a larger molecule. The synthesis of bis(1-hydroxytetrazol-5-yl)triazene is an example of such a coupling, where a diazonium cation intermediate is involved. nih.gov

Incorporating the this compound scaffold into a poly-tetrazole system could be envisioned by first modifying the propanol side chain to introduce a reactive functional group, such as a second tetrazole ring or a group capable of reacting with another tetrazole-containing molecule.

Hybrid Systems Incorporating Other Heterocycles (e.g., Pyrazoles, Imidazoles, Triazines)

The synthesis of hybrid molecules that combine a tetrazole ring with other heterocyclic systems, such as pyrazoles, imidazoles, or triazines, is a prominent strategy in medicinal chemistry and materials science. mdpi.commdpi.comnih.gov This approach, often referred to as molecular hybridization, aims to create novel compounds that may exhibit synergistic or enhanced properties compared to the individual heterocyclic components.

Tetrazole-Pyrazole Hybrids:

A variety of synthetic routes have been developed to access tetrazole-pyrazole hybrid molecules. One common method involves the construction of one heterocycle onto a pre-existing scaffold of the other. For instance, a pyrazole-4-carbonitrile can be converted to the corresponding tetrazole through a [2+3] cycloaddition with sodium azide. mdpi.com Alternatively, pre-formed tetrazole and pyrazole derivatives can be linked together through various chemical bonds. For example, an N-alkylated pyrazole can be condensed with a 1H-tetrazole derivative.

| Synthetic Strategy | Example Reaction |

| Cycloaddition | Pyrazole-4-carbonitrile + NaN₃ → 5-(Pyrazol-4-yl)-1H-tetrazole |

| Condensation | N-alkylated pyrazole + 1H-tetrazole derivative → N-linked tetrazole-pyrazole hybrid |

| Multi-step synthesis | Starting from simple precursors to build both rings sequentially |

This table summarizes common synthetic strategies for preparing tetrazole-pyrazole hybrid compounds.

Tetrazole-Imidazole Hybrids:

The synthesis of tetrazole-imidazole hybrids can also be achieved through various synthetic pathways. One approach involves the nucleophilic ring-opening of an epoxide by a thiol-containing tetrazole or imidazole (B134444), followed by further transformations to link the two heterocycles. semanticscholar.org Another strategy is the construction of one of the heterocyclic rings from a precursor that already contains the other. For example, an imidazole-containing starting material can be elaborated to form a tetrazole ring.

Tetrazole-Triazine Hybrids:

Hybrid compounds containing both tetrazole and triazine rings have been synthesized, often with the goal of creating nitrogen-rich materials or biologically active molecules. nih.govnih.gov A common synthetic precursor for triazine derivatives is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on the triazine ring are susceptible to nucleophilic substitution, allowing for the sequential introduction of different substituents. By reacting cyanuric chloride with an amino-tetrazole, it is possible to synthesize triazine-tetrazole conjugates. ias.ac.in The number of tetrazole units attached to the triazine core can be controlled by the reaction stoichiometry and conditions.

The incorporation of the this compound scaffold into such hybrid systems would involve its use as a starting material or a key intermediate. For example, the amino group of an aminotetrazole could be derived from the hydroxyl group of the propanol side chain through a series of chemical transformations. This would allow for the linking of the this compound moiety to a triazine core or other heterocyclic systems.

Chemical Reactivity, Reaction Mechanisms, and Tautomerism of 1 1h 1,2,3,4 Tetrazol 5 Yl Propan 2 Ol

Intramolecular and Intermolecular Reaction Pathways

The reactivity of 1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ol is dictated by the distinct chemistries of the tetrazole ring and the secondary alcohol on the propyl side chain. These moieties can engage in a variety of reaction pathways, both within the molecule and with external reagents.

Rearrangement Reactions Involving the Tetrazole and Propanol (B110389) Moieties

While specific rearrangement reactions for this compound are not extensively documented, potential pathways can be inferred from the known reactivity of tetrazoles and alcohols. The tetrazole ring itself is generally stable but can participate in rearrangements like the Dimroth rearrangement under certain conditions, although this is more common for N-substituted tetrazoles.

The propanol moiety introduces pathways typical of secondary alcohols. Under acidic conditions, protonation of the hydroxyl group followed by elimination of water would generate a secondary carbocation. This carbocation could potentially undergo a 1,2-hydride shift to form a more stable carbocation, or it could be trapped by a nucleophile. Such carbocation rearrangements are fundamental in organic chemistry masterorganicchemistry.com. For instance, if a reaction condition promotes the formation of a carbocation at the second position of the propyl chain, a subsequent rearrangement could occur.

Cycloaddition Reactions of Tetrazole Derivatives

The tetrazole ring of this compound can serve as a precursor for 1,3-dipolar cycloaddition reactions. This does not involve the tetrazole ring acting directly as a dipole, but rather its ability to undergo thermal or photochemical ring-opening to form a highly reactive nitrilimine intermediate with the extrusion of molecular nitrogen oup.comchim.italaqsa.edu.ps.

This generated nitrilimine is a potent 1,3-dipole that can readily react with various dipolarophiles, such as alkenes, alkynes, and nitriles, to form five-membered heterocyclic rings like pyrazoles, pyrazolines, or 1,2,4-triazoles oup.commdpi.comresearchgate.net. The reaction of the nitrilimine derived from this compound with a generic alkyne is depicted as a powerful method for synthesizing new heterocyclic systems oup.com. The regioselectivity of these cycloadditions is a key aspect, often leading to the exclusive formation of a single regioisomer mdpi.com.

Thermal and Photochemical Stability and Decomposition Pathways

The stability of tetrazole derivatives is a critical aspect of their chemistry, as they are high-nitrogen compounds with a significant enthalpy of formation. Their decomposition can be initiated by heat or light, leading to the release of nitrogen gas and the formation of various organic fragments nih.gov.

Investigation of Decomposition Products and Kinetics

The thermal decomposition of 5-substituted tetrazoles typically proceeds with the cleavage of the heterocyclic ring. For this compound, the primary decomposition products are expected to be molecular nitrogen (N₂) and 3-hydroxybutanenitrile. The decomposition of substituted tetrazoles is known to occur at temperatures above 250 °C nih.gov.

Kinetic studies on related tetrazole compounds provide insight into the stability of the target molecule. The activation energy (Ea) for the thermal decomposition of tetrazole derivatives varies depending on the substituent and the specific decomposition step. For example, kinetic analysis of 5-aminotetrazole derivatives shows complex, multi-stage decomposition processes rsc.orgnih.gov. The table below presents representative kinetic data for the decomposition of related tetrazole compounds, illustrating the range of thermal stabilities.

| Compound | Heating Rate (°C/min) | Peak Decomposition Temp (°C) | Activation Energy (Ea) (kJ/mol) |

| 5-(4-Pyridyl)tetrazolate | 10.0 | ~290 | 125-179 |

| Tetrazene | 1.0 | 126.3 | 163-184 |

| MTX-1 (a 5-aminotetrazolate derivative) | 1.0 | 191.1 | Not specified |

This table presents data compiled from studies on related tetrazole compounds to provide a comparative reference for the thermal stability of this compound. Data sourced from rsc.orgmaxapress.com.

Photochemical decomposition, initiated by UV light, also leads to the cleavage of the tetrazole ring and nitrogen extrusion nih.govuc.ptresearchgate.netnih.gov. The structure of the substituents and the solvent environment significantly influence the nature of the photoproducts and the reaction pathways nih.govuc.ptnih.govresearchgate.net.

Mechanism of Nitrogen Extrusion from the Tetrazole Ring

The extrusion of dinitrogen (N₂) is the hallmark of tetrazole decomposition. The mechanism involves the cleavage of the weakest bonds within the ring, typically the N1-N2 and N3-N4 bonds.

Thermally , this process is believed to occur via a concerted or stepwise mechanism that breaks the ring and releases the highly stable N₂ molecule. The high enthalpy of formation of tetrazoles is released during this exothermic decomposition nih.gov. Studies on 5-substituted-1H-tetrazoles have shown that decomposition can be significantly accelerated under certain conditions, such as in resistively heated microreactors beilstein-journals.org.

Photochemically , the absorption of a photon excites the molecule, leading to ring cleavage. This process can generate a variety of reactive intermediates, including nitrilimines, as previously discussed, which then lose N₂ or rearrange to form other products nih.govuc.ptresearchgate.netnih.gov. The specific pathway is highly dependent on the substituents on the tetrazole ring nih.govresearchgate.net.

Acid-Base Properties and Proton Dynamics of the 1H-Tetrazole Moiety

The 1H-tetrazole moiety is a well-established bioisostere of the carboxylic acid group, primarily due to its similar acidity and planar structure mdpi.comthieme-connect.comnih.govnih.gov. The N-H proton on the tetrazole ring is acidic, with pKa values for 5-substituted tetrazoles typically falling in the range of 4 to 6, comparable to many carboxylic acids mdpi.comnih.gov.

The acidity is influenced by the electronic nature of the substituent at the C5 position. The 2-hydroxypropyl group in this compound is generally considered to be weakly electron-donating through an inductive effect. This would be expected to slightly decrease the acidity (increase the pKa) of the tetrazole ring compared to unsubstituted 1H-tetrazole. The table below compares the pKa values of several carboxylic acids with their corresponding tetrazole analogues.

| Substituent (R) | pKa (R-COOH) | pKa (R-C(N₄)H) |

| H | 3.77 | 4.70 |

| CH₃ | 4.76 | 5.50 |

| C₂H₅ | 4.88 | 5.59 |

| C₆H₅ | 4.21 | 4.83 |

Data sourced from thieme-connect.com.

Investigation of N1-H and N2-H Tautomerism

NH-unsubstituted 5-substituted tetrazoles, including this compound, characteristically exist as a mixture of two principal tautomeric forms: the 1H- and 2H-tautomers. researchgate.netresearchgate.netnih.govmdpi.com This phenomenon, known as prototropic tautomerism, involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. These two forms, 1H-1,2,3,4-tetrazole and 2H-1,2,3,4-tetrazole, possess different physicochemical and chemical properties. researchgate.net

The equilibrium between these tautomers is highly sensitive to the surrounding environment, including the physical state and the polarity of the solvent. researchgate.netmdpi.com Theoretical and experimental studies on various 5-substituted tetrazoles have established a general trend:

In the crystalline phase and in polar solvents , the 1H-tautomer is typically the predominant form. researchgate.netmdpi.com This preference is attributed to the greater polarity of the 1H form, which is better stabilized by polar surroundings and intermolecular interactions, such as hydrogen bonding.

In the gas phase and in nonpolar solvents , the less polar 2H-tautomer is generally more stable and thus more abundant. researchgate.netnih.govmdpi.com

The interconversion between these tautomers is a dynamic process, and the energy barrier between them influences their relative populations at equilibrium.

General Tautomeric Preferences of 5-Substituted Tetrazoles

| Environment | Predominant Tautomer | Primary Reason for Stability |

|---|---|---|

| Gas Phase | 2H-Tautomer | Lower intrinsic polarity. researchgate.netnih.gov |

| Nonpolar Solvents | 2H-Tautomer | Favorable solvation of the less polar form. researchgate.net |

| Polar Solvents | 1H-Tautomer | Favorable solvation of the more polar form. researchgate.net |

| Crystalline State | 1H-Tautomer | Stabilization through intermolecular hydrogen bonding networks. mdpi.com |

Influence of the Propan-2-ol Substituent on Tautomeric Equilibria

The nature of the substituent at the C5 position of the tetrazole ring plays a crucial role in modulating the tautomeric equilibrium. The 1-(propan-2-ol) group influences the relative stability of the N1-H and N2-H tautomers through a combination of electronic and steric effects, as well as its capacity for hydrogen bonding.

The propan-2-ol substituent can be considered an alkyl group, which is generally electron-donating. Electron-donating groups tend to favor the 2H-tautomer in the gas phase. researchgate.net However, the presence of the hydroxyl (-OH) group introduces significant complexity. The hydroxyl group can act as both a hydrogen bond donor and acceptor. This capability can lead to specific solvent interactions or intramolecular hydrogen bonding, potentially stabilizing one tautomer over the other.

In Protic Solvents: In protic solvents (e.g., water, methanol), the hydroxyl group of the substituent can compete with the solvent to form hydrogen bonds with the nitrogen atoms of the tetrazole ring. This could shift the equilibrium. For instance, stabilization of the N3 and N4 atoms of the 1H tautomer through hydrogen bonding with the solvent might further favor this form.

Predicted Tautomeric Equilibria for this compound

| Solvent Type | Expected Predominant Form | Rationale |

|---|---|---|

| Gas Phase / Nonpolar | 2H-Tautomer | Lower polarity and influence of the electron-donating alkyl group. researchgate.net |

| Polar Aprotic (e.g., DMSO) | 1H-Tautomer | Higher polarity of the 1H form is stabilized by the polar solvent. researchgate.net |

| Polar Protic (e.g., Water, Methanol) | 1H-Tautomer | Strong stabilization of the more polar 1H form through hydrogen bonding with the solvent. researchgate.netnih.gov |

Electrophilic and Nucleophilic Character of the Tetrazole Ring and Hydroxyl Group

The reactivity of this compound is characterized by distinct electrophilic and nucleophilic sites located on both the tetrazole ring and the hydroxyl group.

Tetrazole Ring: The tetrazole ring is an electron-deficient aromatic system due to the presence of four electronegative nitrogen atoms. This makes the ring resistant to electrophilic substitution at the carbon atom. bhu.ac.in However, the nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic.

Nucleophilic Character: The sp² hybridized nitrogen atoms (specifically N3 and N4 in the 1H-tautomer) are centers of nucleophilicity and can act as hydrogen bond acceptors. nih.gov Alkylation of 5-substituted tetrazoles, an electrophilic attack on the ring nitrogens, typically occurs in a basic medium after deprotonation to the tetrazolate anion. mdpi.com This reaction often yields a mixture of N1 and N2-alkylated regioisomers, indicating the nucleophilic nature of both sites in the anion. researchgate.netmdpi.com

Electrophilic Character: The N-H proton of the tetrazole ring is acidic, with pKa values similar to carboxylic acids. bhu.ac.inmdpi.com This makes the proton susceptible to abstraction by bases. The C5 proton in N-substituted tetrazoles can also be removed by a strong base, making the C5 carbon a nucleophilic site for subsequent reactions with electrophiles. mdpi.com

Hydroxyl Group: The hydroxyl group (-OH) of the propan-2-ol substituent exhibits dual reactivity. msu.eduyoutube.com

Nucleophilic Character: The oxygen atom possesses lone pairs of electrons, making it an effective nucleophile. youtube.com It can attack electrophilic centers, such as the carbon atom of an alkyl halide, to form ethers (Williamson Ether Synthesis). msu.edu

Electrophilic Character: The covalent bonds within the hydroxyl group are polarized due to the high electronegativity of oxygen. msu.edu This polarization results in an electrophilic carbon atom (the carbon bonded to the oxygen) and an acidic, electrophilic hydrogen atom. msu.eduyoutube.com The acidic proton can be easily replaced, for instance, by reaction with active metals like sodium. msu.edu

Summary of Reactive Sites in this compound

| Site | Character | Typical Reactions |

|---|---|---|

| Tetrazole Ring Nitrogens (N1, N2, N3, N4) | Nucleophilic / Basic | Alkylation, Protonation, Coordination with metals. researchgate.netmdpi.com |

| Tetrazole N-H Proton | Electrophilic / Acidic | Deprotonation by bases. bhu.ac.inmdpi.com |

| Hydroxyl Oxygen | Nucleophilic / Basic | Attack on electrophiles (e.g., alkyl halides, acyl chlorides). msu.eduyoutube.com |

| Hydroxyl Hydrogen | Electrophilic / Acidic | Deprotonation by bases or active metals. msu.edu |

| Carbon attached to -OH (C2 of propane) | Electrophilic | Attack by nucleophiles. msu.eduyoutube.com |

Advanced Structural Characterization and Spectroscopic Analysis in Elucidating Chemical Behavior

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed insights into the connectivity and spatial arrangement of atoms. For 1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is crucial for unambiguous spectral assignment.

The structural complexity of many heterocyclic compounds necessitates the use of advanced 1D and 2D NMR techniques for complete and accurate assignment of proton (¹H) and carbon (¹³C) signals. ipb.ptresearchgate.net While 1D ¹H and ¹³C NMR provide initial information, spectral overlap and complex coupling patterns often require further clarification.

For this compound, the ¹H NMR spectrum is expected to show signals for the propan-2-ol side chain: a doublet for the methyl group (CH₃), a multiplet for the methine proton (CH-OH), a doublet of doublets for the methylene (B1212753) group (CH₂) adjacent to the tetrazole ring, and a broad singlet for the hydroxyl proton (OH). The tetrazole N-H proton would also present a characteristic, often broad, signal.

Two-dimensional NMR experiments are essential for confirming these assignments. numberanalytics.comwikipedia.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons, confirming the connectivity within the propan-2-ol chain. For instance, cross-peaks would be observed between the CH-OH proton and both the CH₃ and CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would definitively link the proton signals of the CH₃, CH, and CH₂ groups to their corresponding ¹³C signals. numberanalytics.comwikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the propan-2-ol side chain to the tetrazole ring by showing a correlation between the CH₂ protons and the tetrazole ring carbon. numberanalytics.comacs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of nuclei and can help in determining the preferred conformation of the molecule. numberanalytics.comwikipedia.org

The following table outlines the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar structures. pnrjournal.comnih.govacgpubs.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | ~1.2 (d) | ~23 |

| CH₂ | ~3.0 (dd) | ~35 |

| CH | ~4.1 (m) | ~65 |

| C-tetrazole | - | ~155 |

| OH | Variable, broad | - |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. d = doublet, dd = doublet of doublets, m = multiplet.

Tetrazole rings are known to exhibit annular tautomerism, where the N-H proton can reside on different nitrogen atoms of the ring. nih.govresearchgate.net For 5-substituted 1H-tetrazoles, two main tautomers, the 1H- and 2H-forms, are in equilibrium. The position of this equilibrium is influenced by factors such as the nature of the substituent, solvent polarity, and temperature. nih.govnih.gov

Dynamic NMR spectroscopy is a powerful technique to study such tautomeric equilibria. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and signal multiplicities. At low temperatures, the rate of interconversion between tautomers may be slow enough on the NMR timescale to allow for the observation of separate signals for each tautomer. As the temperature is increased, the rate of exchange increases, leading to coalescence of the signals and eventually to a time-averaged spectrum at high temperatures. nih.gov These studies can provide thermodynamic and kinetic parameters for the tautomeric interconversion. nih.gov

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. nih.govwikipedia.org

In electron ionization mass spectrometry (EI-MS), the this compound molecular ion would be expected to undergo a series of characteristic fragmentation reactions. The fragmentation pathways are highly dependent on the nature of the substituents on the tetrazole ring. nih.gov

Common fragmentation pathways for tetrazoles include the loss of nitrogen gas (N₂) to form a nitrilimine intermediate, which can undergo further rearrangements and fragmentation. nih.gov For the title compound, key fragmentation events would likely involve:

Loss of N₂: A primary fragmentation step for the tetrazole ring. nih.gov

α-cleavage: Cleavage of the bond between the first and second carbon of the propanol (B110389) side chain, leading to the formation of a stable carbocation.

Loss of water: Dehydration of the alcohol moiety.

Cleavage of the C-C bond between the tetrazole ring and the propanol side chain.

The analysis of these fragmentation patterns provides a fingerprint for the molecule and helps to confirm its structure. libretexts.org

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 142 | [M]⁺ | Molecular Ion |

| 114 | [M - N₂]⁺ | Loss of nitrogen from the tetrazole ring |

| 99 | [M - CH₃CHO]⁺ | Cleavage of the propanol side chain |

| 85 | [C₄H₅N₂]⁺ | Fragment containing the tetrazole ring |

| 57 | [C₃H₅O]⁺ | Fragment from the propanol side chain |

Note: The relative intensities of these fragments would depend on the ionization conditions.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. mdpi.commdpi.com This capability is particularly valuable for monitoring the progress of a chemical reaction.

In the synthesis of this compound, for example, from the corresponding nitrile and an azide (B81097) source, HRMS can be used to:

Confirm the presence of the starting materials.

Detect the formation of the desired product by identifying its exact mass.

Identify any intermediates or byproducts, aiding in the optimization of reaction conditions. waters.com

Techniques like Parallel Reaction Monitoring (PRM), performed on high-resolution instruments, offer a targeted and highly specific method for quantifying reactants, products, and intermediates in complex reaction mixtures. mdpi.comnih.govresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. pnrjournal.comresearchgate.net These techniques are excellent for identifying the presence of specific functional groups and for studying intermolecular interactions such as hydrogen bonding.

For this compound, the IR and Raman spectra would exhibit characteristic bands for the various functional groups present:

O-H stretch: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and its involvement in hydrogen bonding.

N-H stretch: A band in the region of 3000-3500 cm⁻¹, which may overlap with the O-H stretch.

C-H stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds of the propanol side chain.

Tetrazole ring vibrations: A series of characteristic bands in the fingerprint region (below 1600 cm⁻¹) corresponding to C=N and N=N stretching and ring breathing modes. acgpubs.org The positions of these bands can provide information about the tautomeric form of the tetrazole ring. rsc.org

C-O stretch: A strong band in the IR spectrum around 1000-1200 cm⁻¹.

The presence and positions of these bands provide strong evidence for the proposed structure of the molecule. nih.govaip.org

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H stretch | 3200-3600 (broad) | IR |

| N-H stretch | 3000-3500 | IR, Raman |

| Aliphatic C-H stretch | 2850-3000 | IR, Raman |

| C=N, N=N stretch (tetrazole ring) | 1400-1600 | IR, Raman |

X-ray Crystallography for Solid-State Structural Analysis and Conformational Preferences

As of the latest literature review, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported. The absence of published crystallographic data means that key details regarding its solid-state architecture, such as the precise bond lengths, bond angles, and the conformation of the propan-2-ol substituent relative to the tetrazole ring, remain experimentally unconfirmed.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides unambiguous information about the spatial arrangement of atoms, intermolecular interactions, and packing in a crystal lattice. nih.gov For a molecule like this compound, X-ray analysis would be invaluable for understanding its conformational preferences. The flexibility of the propan-2-ol side chain allows for various possible orientations, which would be fixed in a crystal lattice.

While crystallographic data for the specific title compound is not available, studies on similar tetrazole derivatives have been conducted. For instance, the crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol has been determined, revealing a complex network of hydrogen bonds. nih.govresearchgate.net However, due to the structural differences, these findings cannot be directly extrapolated to this compound.

Without experimental crystallographic data, the solid-state structure and conformational preferences of this compound can only be predicted through computational modeling methods. Future experimental studies are necessary to provide a definitive understanding of its solid-state behavior.

Theoretical and Computational Chemistry Studies of 1 1h 1,2,3,4 Tetrazol 5 Yl Propan 2 Ol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to modern chemistry, providing a basis for understanding molecular structure and properties from first principles. wikipedia.org These methods solve the Schrödinger equation (or a simplified form) to determine the electronic distribution and energy of a molecule.

Electronic Structure, Bonding, and Reactivity Analysis (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule dictates its fundamental chemical behavior. A key approach to understanding this is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.comnih.gov Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, thus governing the molecule's electrophilic or acidic nature. youtube.comnih.gov

Table 1: Key Concepts of Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). The region of the molecule with the largest HOMO coefficient is the likely site of electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). The region with the largest LUMO coefficient is the likely site of nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A large gap indicates high kinetic stability and low chemical reactivity. A small gap indicates higher reactivity. |

Prediction of Spectroscopic Parameters

Quantum mechanical methods, especially DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. nih.gov A primary application is the calculation of vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov

For the analogous compound 1-(tetrazol-5-yl)ethanol, a combined matrix isolation Fourier Transform Infrared (FTIR) spectroscopy and theoretical DFT study was performed to analyze its structure. The calculations, conducted at the B3LYP/6-311++G(d,p) level of theory, were instrumental in assigning the observed IR bands to specific vibrational modes of the different conformers and tautomers present in the sample. This synergy between theoretical prediction and experimental observation is essential for accurately characterizing complex molecular systems.

Density Functional Theory (DFT) for Ground State Properties and Reaction Energetics

Density Functional Theory (DFT) is a class of computational methods that has become a mainstay for investigating the electronic structure of molecules. researchgate.net It calculates the electronic energy based on the electron density rather than the complex many-electron wavefunction, offering a balance of accuracy and computational efficiency. researchgate.net This makes it particularly suitable for studying ground state properties and the energetics of chemical reactions.

Calculation of Tautomeric Stabilities and Interconversion Barriers

Like many nitrogen-containing heterocycles, 1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ol can exist in different tautomeric forms. Tetrazoles typically exhibit a tautomeric equilibrium between the 1H and 2H forms, where the proton is located on the N1 or N2 atom of the tetrazole ring, respectively. researchgate.net

Detailed DFT calculations on the similar molecule 1-(tetrazol-5-yl)ethanol revealed a complex potential energy surface with multiple conformers for both the 1H and 2H tautomers. rsc.org In the gas phase, the compound was predicted to exist as a mixture of twelve different conformers (five for the 1H tautomer and seven for the 2H tautomer). rsc.org The calculations showed that the global minimum is a conformer of the 2H-tautomer, but the most stable 1H-tautomer conformer is only slightly higher in energy. rsc.org The stability of these conformers is largely dictated by the presence of intramolecular hydrogen bonds, such as an N-H···O bond in the most stable 1H form and an O-H···N bond in the most stable 2H form. rsc.org

Table 2: Calculated Relative Stabilities of 1-(tetrazol-5-yl)ethanol Tautomers/Conformers Based on DFT B3LYP/6-311++G(d,p) calculations for the structural analog.

| Tautomer / Conformer | Key Intramolecular Bond | Relative Energy (kJ/mol) | Stability Rank |

|---|---|---|---|

| 2H-I | O-H···N | 0.00 | Most Stable |

| 1H-I | N-H···O | 0.75 | 2nd |

| 1H-II | N-H···O | ~0.68 (relative to 1H-I) | - |

| 1H-III | N-H···O | ~0.87 (relative to 1H-I) | - |

| 2H-II to 2H-V | O-H···N | < 5 (relative to 2H-I) | - |

Data sourced from a study on 1-(tetrazol-5-yl)ethanol. rsc.org

The energy barriers for interconversion between different conformers of the same tautomer were found to be very low, allowing for significant conformational cooling and simplification of the mixture when isolated in a low-temperature argon matrix. rsc.org However, the barrier for tautomerization between the 1H and 2H forms is generally high for tetrazoles, which can prevent them from reaching equilibrium under certain experimental conditions, such as high-vacuum sublimation. rsc.org

Elucidation of Reaction Transition States and Pathways

DFT is also a powerful tool for mapping out reaction mechanisms by locating transition states and calculating activation energies. This is exemplified by the investigation into the photochemistry of 1-(tetrazol-5-yl)ethanol. rsc.org Upon irradiation with UV light (λ > 200 nm), the two major tautomers exhibited remarkably different behaviors. rsc.org The 2H-tautomer was found to be photoreactive, undergoing unimolecular decomposition into an azide (B81097) and hydroxypropanenitrile. In contrast, the 1H-tautomer was observed to be photostable under the same conditions. rsc.org

This "tautomer-selective photochemistry" is an unprecedented finding for this class of compounds and highlights how subtle changes in structure (the position of a single proton) can dramatically alter reaction pathways. rsc.org Such a phenomenon can only be fully understood by computationally modeling the potential energy surfaces of the excited states for each tautomer to identify the accessible decomposition pathways and barriers.

Molecular Dynamics (MD) Simulations of Chemical Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. asianresassoc.org By solving Newton's equations of motion for a system of interacting particles, MD provides a "movie" of molecular behavior, offering insights into dynamic processes that are inaccessible through static calculations.

While no specific MD simulation studies on this compound were identified, this technique holds significant potential for its investigation. An MD simulation could be employed to:

Analyze Conformational Dynamics: Explore the flexibility of the propanol (B110389) side chain and the different conformations it adopts in various environments (e.g., in aqueous solution or a non-polar solvent).

Study Solvation: Investigate the detailed structure of the solvent shell around the molecule, identifying how solvent molecules (like water) form hydrogen bonds with the tetrazole ring and the hydroxyl group.

Simulate Interactions with Biomolecules: If the compound has potential biological activity, MD simulations can model its binding to a target protein or enzyme. This can help elucidate the binding mode, calculate binding free energies, and understand the key interactions that stabilize the complex. researchgate.net

Investigate Dynamic Processes: For larger systems, MD can be used to study processes like membrane permeation or aggregation. asianresassoc.org Studies on related small molecules like 1- and 2-propanol have used MD to investigate complex dynamics following ionization, including fragmentation and isomerization mechanisms.

In a typical MD simulation, a force field (a set of parameters describing the potential energy of the system) is used to calculate the forces between atoms, allowing for the simulation of large systems over nanosecond to microsecond timescales.

Conformational Landscape and Dynamic Behavior in Solution

The conformational flexibility of this compound is a key determinant of its physical and biological properties. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima corresponding to different conformers. The rotation around the C-C bond of the propanol side chain and the C-C bond connecting the side chain to the tetrazole ring are particularly important.

Computational studies on similar aliphatic alcohols, like propanol, have shown the existence of multiple conformers, such as trans and gauche forms, which are close in energy. arxiv.org For this compound, the conformational landscape is further complicated by the presence of the tetrazole ring and the hydroxyl group, which can participate in intramolecular hydrogen bonding. This interaction can significantly stabilize certain conformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformational dynamics of molecules in solution. mdpi.com By analyzing chemical shifts and coupling constants, it is possible to infer the predominant conformations. For instance, studies on strongly J-coupled alcohols have demonstrated the ability of NMR to resolve complex spectral patterns and provide detailed structural information. universiteitleiden.nl In the case of this compound, 2D-NMR techniques like NOESY could provide through-space correlations, helping to identify the relative orientation of different parts of the molecule in solution.

Computational modeling can complement experimental NMR data. By calculating the theoretical NMR parameters for different low-energy conformations, a comparison with experimental spectra can lead to a more definitive assignment of the conformational populations in solution.

Table 1: Illustrative Calculated Relative Energies of Postulated Conformers of this compound

| Conformer | Dihedral Angle (N4-C5-Cα-Cβ) (°) | Dihedral Angle (C5-Cα-Cβ-O) (°) | Relative Energy (kcal/mol) |

| A | 180 (anti) | 60 (gauche) | 0.00 |

| B | 180 (anti) | 180 (anti) | 1.25 |

| C | 60 (gauche) | 60 (gauche) | 0.85 |

| D | 60 (gauche) | 180 (anti) | 2.10 |

Note: This table is illustrative and based on general principles of conformational analysis. Specific values would require dedicated computational studies.

Solvent Effects on Molecular Properties and Reactivity

The solvent environment can significantly influence the properties and reactivity of this compound. The tetrazole moiety, being a bioisostere of a carboxylic acid, possesses both hydrogen bond donor (N-H) and acceptor (N atoms) sites. nih.govacs.org The propanol side chain also contains a hydroxyl group capable of hydrogen bonding.

In protic solvents, such as water or alcohols, this compound can form strong intermolecular hydrogen bonds. These interactions can alter the conformational equilibrium by stabilizing conformers with exposed hydrogen bonding sites. Computational models, such as the conductor-like screening model (COSMO) or the polarizable continuum model (PCM), can be used to simulate the effects of different solvents on the molecule's geometry and electronic properties. researchgate.net

The tautomeric equilibrium of the tetrazole ring (1H vs. 2H) is also known to be solvent-dependent. While the 1H-tautomer is generally predominant in solution, the relative stability can be influenced by specific solvent interactions. nih.gov

The reactivity of the molecule is also modulated by the solvent. For instance, in a nucleophilic substitution reaction, a polar protic solvent can stabilize both the nucleophile and the leaving group, thereby affecting the reaction rate. The pKa of the tetrazole ring, a crucial parameter for its interaction with biological targets, is highly dependent on the solvent polarity and its ability to solvate the resulting anion.

Table 2: Illustrative Calculated Dipole Moments of this compound in Different Solvents

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | 3.5 |

| Dichloromethane | 8.93 | 4.8 |

| Ethanol | 24.55 | 5.9 |

| Water | 80.1 | 6.7 |

Note: This table is illustrative. Specific values would require dedicated computational studies.

Cheminformatics and Data Mining for Structure-Reactivity Relationships within the Tetrazole-Propanol Family

Cheminformatics and data mining are invaluable tools for establishing structure-reactivity relationships (SRR) within a family of related compounds like the tetrazole-propanols. nih.gov By analyzing datasets of structurally similar molecules and their corresponding activities, it is possible to develop predictive models that can guide the design of new compounds with desired properties.

For the tetrazole-propanol family, a cheminformatics approach would involve compiling a database of known derivatives and their measured properties, such as biological activity, solubility, or metabolic stability. Each molecule in the database would be represented by a set of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure. These descriptors can include constitutional indices, topological indices, and quantum chemical parameters.

Once the database is established, machine learning algorithms can be employed to build SRR models. Techniques such as multiple linear regression, partial least squares, and more advanced methods like random forests or support vector machines can be used to identify the key molecular features that correlate with the observed reactivity or activity.

For example, a quantitative structure-activity relationship (QSAR) study could reveal that the biological activity of tetrazole-propanol derivatives is strongly correlated with the electronic properties of substituents on the tetrazole ring and the steric bulk of the propanol side chain. Such a model could then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts towards the most promising candidates.

The application of cheminformatics extends to the analysis of large datasets of crystal structures, such as the Cambridge Structural Database (CSD), to understand the preferred intermolecular interactions of the tetrazole and propanol moieties. nih.govacs.org This information is crucial for understanding how these molecules might interact with biological targets.

Explored and Potential Chemical Applications of 1 1h 1,2,3,4 Tetrazol 5 Yl Propan 2 Ol in Chemical Systems

As Ligands in Coordination Chemistry and Catalysis

The tetrazole moiety is well-established as an effective ligand in coordination chemistry. lifechemicals.comarkat-usa.org The four nitrogen atoms of the heterocyclic ring can coordinate to metal ions in various modes, making tetrazole derivatives versatile building blocks for designing metal complexes and metal-organic frameworks (MOFs). lifechemicals.comscielo.br

The compound 1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ol possesses two potential coordination sites: the tetrazole ring and the hydroxyl group of the propanol (B110389) side chain. This dual functionality allows it to act as a versatile ligand. The nitrogen-rich tetrazole ring can act as a strong coordinating agent, similar to a carboxylate group, which is a common bioisostere. beilstein-journals.orgnih.govacs.org The nitrogen atoms of the tetrazole can coordinate to a metal center in a monodentate or bidentate fashion, and can also bridge multiple metal centers to form coordination polymers. arkat-usa.org

The hydroxyl group on the propanol chain introduces an additional potential coordination site, allowing for the formation of chelate rings with a metal center, which can enhance the stability of the resulting complex. The presence of this -OH group could also be used to introduce further functionality or to influence the solubility and crystal packing of the metal complexes. For instance, research on other functionalized tetrazoles has shown that the introduction of a hydroxyl group can provide an additional coordination center for building high-dimensional metal-organic frameworks.

While specific complexes with this compound have not been detailed in available studies, the general principles of coordination chemistry suggest its viability in forming stable complexes with a variety of transition metals, such as Co(II), Ni(II), Cu(II), and Zn(II). arkat-usa.org The coordination modes could be tuned by adjusting reaction conditions. For example, studies on bifunctional tetrazole-carboxylate ligands have resulted in the synthesis of 1D chain complexes of Co(II) and Ni(II). scielo.br

Table 1: Examples of Metal Complexes with Functionalized Tetrazole Ligands

| Complex | Metal Ion | Ligand | Key Structural Feature | Reference |

|---|---|---|---|---|

[Co(Tppebc)₂(Py)(H₂O)]n |

Co(II) | 3-(4-(2-(1H-tetrazol-5-yl)phenyl-4-yl)phenyl)-2-ethoxy-3H-benzimidazole-4-carboxylic acid | 1D chain with distorted octahedral geometry | scielo.br |

[Ni(Tppebc)₂(Py)(H₂O)]n |

Ni(II) | 3-(4-(2-(1H-tetrazol-5-yl)phenyl-4-yl)phenyl)-2-ethoxy-3H-benzimidazole-4-carboxylic acid | 1D chain with distorted octahedral geometry | scielo.br |

[Cu(phen)₂(HL)]ClO₄·H₂O·2DMF |

Cu(II) | 2-(1H-tetrazol-5-yl)-1H-indole | Pentacoordinate complex with monodentate tetrazole coordination | |

[Cu(phen)₂(HL)₂]·EtOH |

Cu(II) | 2-(1H-tetrazol-5-yl)-1H-indole | Hexacoordinate complex with monodentate tetrazole coordination |

Metal complexes containing tetrazole ligands have shown promise as catalysts in various organic transformations. The electronic properties and coordination environment of the metal center, which can be fine-tuned by the ligand, are crucial for catalytic activity. scielo.br Complexes of Co(II) and Ni(II) with tetrazole-carboxylate ligands have been shown to be catalytically active in the oxidation of 2,6-di-tert-butylphenol, with high conversion and good selectivity. scielo.br

Given these precedents, it is plausible that metal complexes of this compound could exhibit catalytic activity. The combination of the tetrazole ring and the propanol moiety could influence the catalyst's selectivity and efficiency. For example, nickel(II) complexes supported by pyridylalkylamine ligands have been studied for their catalytic activity in the oxidation of cyclohexane, where both electronic and steric effects of the ligands played a significant role. psu.edu The propanol group on the ligand could potentially participate in substrate binding or influence the reaction mechanism through hydrogen bonding. While no specific catalytic studies involving this compound are currently documented, the field represents a promising area for future research.

Role as Building Blocks in Material Science

Tetrazole-containing compounds are of significant interest in material science due to their high nitrogen content, thermal stability, and ability to form extensive hydrogen-bonding networks. nih.gov These properties make them suitable for creating energetic materials, polymers, and functional frameworks. lifechemicals.comnih.gov

This compound is a bifunctional molecule that could serve as a monomer for polymerization. The hydroxyl group can participate in step-growth polymerization reactions, such as esterification or urethane (B1682113) formation, to create polyesters or polyurethanes. The tetrazole ring would be incorporated as a pendant group along the polymer backbone.

The inclusion of the tetrazole moiety is expected to impart specific properties to the resulting polymers. Nitrogen-rich polymers are often investigated for energetic applications or as gas-generating materials. nih.govrsc.org For example, poly(5-vinyltetrazole) is a well-known energetic polymer with high nitrogen content and thermal stability. rsc.orgresearchgate.net Furthermore, the tetrazole ring can enhance the thermal stability of polymers and its ability to coordinate with metal ions could be used to create cross-linked or functional polymer-metal composites. A new synthetic route for nitrogen-decorated polymers has been reported, combining multicomponent reactions with thiol-ene polymerization to create polymers decorated with 1,5-disubstituted-1H-tetrazoles. conicet.gov.ar

The functional groups within this compound suggest its potential in creating materials with specific functions. The tetrazole ring, with its multiple nitrogen atoms, can act as a proton donor and acceptor, which is a desirable characteristic for anhydrous proton-conducting materials used in fuel cells. Polymers containing pendant 1H-tetrazole groups have been synthesized and shown to exhibit anhydrous proton conductivity. researchgate.net

The ability of the tetrazole ring to chelate metal ions could be exploited for developing sensors. A polymer incorporating this moiety might exhibit a change in its optical or electronic properties upon binding to specific metal ions, forming the basis for a chemical sensor. Additionally, the high nitrogen content and structural features of tetrazole derivatives are being explored for creating advanced energetic materials with tailored properties such as thermal stability and sensitivity. nih.gov The development of microporous organic polymers containing tetrazole fragments has also shown high efficacy and selectivity for CO2 capture, indicating potential applications in gas storage and separation. lifechemicals.com

Table 2: Properties of Polymers Containing Tetrazole Moieties

| Polymer/Material | Monomer/Building Block | Key Property | Potential Application | Reference |

|---|---|---|---|---|

| Poly(5-vinyltetrazole) | 5-Vinyltetrazole | High nitrogen content, thermal stability (decomposes ~260 °C) | Energetic materials | rsc.orgmdpi.com |

| Thiol-ene Polymer with bis-1,5-DS-T | 𝛼,𝜔-diene monomers with (bis-)1,5-disubstituted-1H-tetrazoles | Controlled synthesis of nitrogen-decorated polymers (Mn up to 62,000 g/mol) | Biomedical materials | conicet.gov.ar |

| Styrenic polymer with C-substituted 1H-tetrazoles | Styrenic monomers with tetrazole groups | Anhydrous proton conductivity (up to 10⁻⁵ S/cm at 120 °C) | Fuel cell membranes | researchgate.net |

| Microporous Organic Polymer | Tetrazole-containing building blocks | High and selective CO₂ capture | Gas storage/separation | lifechemicals.com |

As Intermediate Compounds in the Synthesis of Advanced Organic Molecules

In organic synthesis, 5-substituted-1H-tetrazoles are valuable building blocks. beilstein-journals.org The compound this compound can serve as a versatile intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry where the tetrazole ring is often used as a metabolically stable bioisostere for a carboxylic acid group. beilstein-journals.orgnih.gov

The synthetic utility of this compound stems from the reactivity of its hydroxyl group. This secondary alcohol can undergo a variety of chemical transformations:

Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, 1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-one. This ketone could then serve as a precursor for further reactions, such as reductive amination or aldol (B89426) condensations.

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers, allowing for the attachment of various other molecular fragments. This is a common strategy in drug discovery for modifying a compound's pharmacokinetic properties.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), enabling nucleophilic substitution reactions to introduce other functional groups like halides, azides, or amines at this position.

Recent strategies in drug discovery have highlighted the use of novel tetrazole building blocks, such as tetrazole aldehydes, in multicomponent reactions to rapidly generate libraries of complex, drug-like molecules. beilstein-journals.org Similarly, this compound or its oxidized ketone derivative could potentially be employed in such reactions to create novel chemical scaffolds for biological screening. For example, a synthetic route to 1,3-bis[(1-methyl-1H-tetrazol-5-yl)thio]propan-2-ol has been reported, demonstrating the utility of a propan-2-ol backbone in linking multiple tetrazole units. researchgate.net

Conclusion and Future Research Directions

Summary of Current Understanding and Key Findings for 1-(1H-1,2,3,4-Tetrazol-5-yl)propan-2-ol

Detailed experimental data for the specific compound this compound is not extensively available in the public domain. Much of the understanding of this molecule is extrapolated from the well-established chemistry of other 5-substituted 1H-tetrazoles and related propan-2-ol derivatives. The tetrazole ring itself is known for its high nitrogen content, aromaticity, and the acidic nature of the N-H proton. numberanalytics.comnih.gov In solution, the 1H-tautomer is generally the predominant form for 5-substituted tetrazoles. nih.gov The propan-2-ol side chain introduces a chiral center and a hydroxyl group, which can participate in hydrogen bonding.

While specific crystal structure data for the title compound is not found, studies on similar molecules, such as 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol, reveal that such compounds form extensive hydrogen-bonding networks in the solid state, involving both the tetrazole ring nitrogens and the hydroxyl group. nih.govresearchgate.net It is reasonable to infer that this compound would exhibit similar intermolecular interactions.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Reference |

| Molecular Formula | C4H8N4O | - |

| Molar Mass | 128.13 g/mol | - |

| XLogP3 | -0.8 | guidechem.com |

| Hydrogen Bond Donor Count | 2 | - |

| Hydrogen Bond Acceptor Count | 4 | - |

| Rotatable Bond Count | 2 | - |

Unexplored Synthetic Methodologies and Derivatization Strategies

The synthesis of 5-substituted-1H-tetrazoles is well-documented, with the most common method being the [3+2] cycloaddition of a nitrile with an azide (B81097). nih.govresearchgate.net For this compound, this would likely involve the reaction of 3-hydroxybutanenitrile with an azide source, such as sodium azide, often in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.org

Multicomponent reactions (MCRs) offer an efficient alternative for generating molecular diversity. nih.gov The Ugi and Passerini reactions, adapted for tetrazole synthesis, could provide a convergent route to the target compound and its derivatives. acs.orgresearchgate.netbeilstein-journals.org For instance, an Ugi-azide reaction using acetone, an amine, an isocyanide, and hydrazoic acid could be explored.

Further derivatization of this compound could be achieved through several pathways:

N-Alkylation/Arylation: The acidic proton on the tetrazole ring can be substituted with various alkyl or aryl groups, leading to a library of N-substituted derivatives. numberanalytics.com

Hydroxyl Group Modification: The secondary alcohol can be oxidized to a ketone (1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-one), esterified, or etherified to introduce different functionalities. nih.gov

Ring Opening and Rearrangement: Under certain conditions, such as photolysis, tetrazole rings can undergo fragmentation or rearrangement, providing access to other heterocyclic systems. mdpi.com

Advanced Mechanistic Investigations and Reaction Discovery